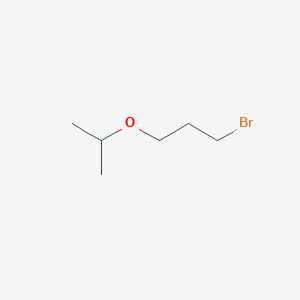
1-Bromo-3-(propan-2-yloxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(propan-2-yloxy)propane (BPP) is an organic compound that has multiple applications in scientific research. BPP is used as a protective group in organic synthesis, as a reagent in biochemistry, and as a solvent in chromatography. It is also a useful tool in the study of enzyme-catalyzed reactions, as it can be used to modify the reactivity of proteins and other biological molecules. BPP is an important compound in the field of biochemistry, as it has numerous applications in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Environmental Science and Smog Formation
1-Bromo-propane (1-BP) is explored as a replacement for chlorofluorocarbon (HCFC) solvents due to its lower reactivity with the OH radical compared to ethane. Research by Whitten et al. (2003) highlights the complex smog formation chemistry of 1-BP, which involves unusual behavior due to the presence of bromine. Initially, 1-BP shows faster ozone build-up than ethane, but secondary bromine-containing products can destroy ozone, potentially leading to a net negative reactivity. This indicates 1-BP's unique impact on atmospheric chemistry and its potential as an environmentally friendlier solvent (Whitten, G., Cohen, J. P., Myers, T. C., & Carter, W. (2003)).
Organic Synthesis and Materials Science
The exploration of 1,3-Propanediol and its derivatives in biologically produced compounds, as discussed by Xiu and Zeng (2008), underscores the significance of downstream processing in the microbial production of valuable chemicals. The review emphasizes the cost-intensive separation process of diols like 1,3-Propanediol from fermentation broths, hinting at the potential for chemicals like 1-Bromo-3-(propan-2-yloxy)propane to play a role in refining and improving these processes (Xiu, Z.-L., & Zeng, A. (2008)).
Fire Extinguishing Applications
Research by Zou, Vahdat, and Collins (2001) investigates the fire extinguishing capabilities of 1-bromo-1-propane and its mixtures, showing enhanced extinguishing ability when combined with nitrogen. This suggests that compounds such as this compound could be potentially useful in designing more effective fire extinguishing agents (Zou, Y., Vahdat, N., & Collins, M. (2001)).
Quantum Chemistry and Polymerization Processes
The study of catalyst-transfer polycondensation mechanisms by Miyakoshi, Yokoyama, and Yokozawa (2005) for the synthesis of well-defined poly(3-hexylthiophene) using nickel catalysts highlights the intricate chemistry involved in polymer growth, which could be influenced by the use of bromine-containing compounds like this compound. This research provides a foundation for understanding how such compounds can aid in the precise control of polymerization processes (Miyakoshi, R., Yokoyama, A., & Yokozawa, T. (2005)).
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-3-propan-2-yloxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWJTIKGRKGQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

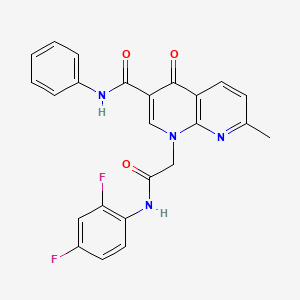
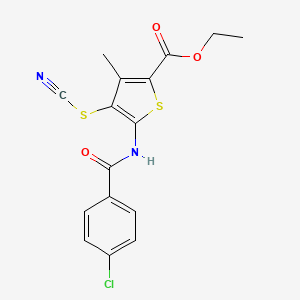



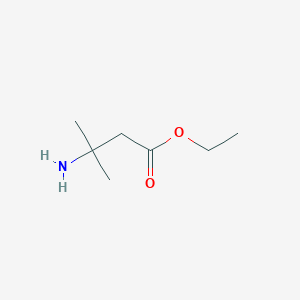
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2693124.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2693125.png)
![6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2693126.png)
![5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2693128.png)
![1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2693132.png)
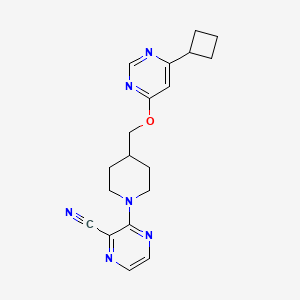
![4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693135.png)
